molecular formula C12H17BrClNS B1447732 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-33-5

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1447732
CAS RN: 1864073-33-5
M. Wt: 322.69 g/mol
InChI Key: NEVVRWVDTACVJO-UHFFFAOYSA-N
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Description

3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS. It has a molecular weight of 322.69 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a sulfanyl group that is further connected to a bromophenyl group . It contains a total of 35 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 sulfide .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

  • Background: Arylcycloalkylamines, including phenyl piperidines, are recognized for their pharmacophoric groups that are prevalent in several antipsychotic agents. The arylalkyl substituents in these compounds, such as 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride, can enhance the potency and selectivity for binding affinity at D2-like receptors. This research emphasizes the importance of composite structures in determining selectivity and potency at D2-like receptors, suggesting potential applications in designing targeted therapies for neurological disorders (Sikazwe et al., 2009).

Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology

  • Overview: Although not directly mentioning this compound, this review provides a comprehensive understanding of the chemistry and pharmacology of ohmefentanyl, a member of the 4-anilidopiperidine class of opiates. The study highlights the significance of structural modifications on the biological activity, offering insights into how similar modifications in compounds like this compound could influence their therapeutic potential and receptor interactions (Brine et al., 1997).

Piperazine Derivatives for Therapeutic Use

  • Significance: Piperazine derivatives are highlighted for their broad spectrum of pharmaceutical applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This review could offer a framework for understanding the potential therapeutic uses of this compound, considering its structural similarities with piperazine derivatives. The flexibility of the piperazine moiety in drug design suggests that modifications to the substituents on compounds like this compound could significantly impact their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochlorideIt’s known that compounds with similar structures often target benzylic positions . These positions are particularly reactive due to the resonance stabilization they can offer .

Mode of Action

The mode of action of This compoundIt’s known that similar compounds can undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the degree of substitution at the benzylic position .

Biochemical Pathways

The specific biochemical pathways affected by This compoundSimilar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundIt’s known that the compound should be stored in an inert atmosphere at room temperature .

Result of Action

The specific molecular and cellular effects of This compoundSimilar compounds have been known to form new compounds via coupling reactions .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt’s known that the compound should be stored in an inert atmosphere at room temperature , suggesting that its stability could be affected by exposure to oxygen or other reactive substances.

properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVVRWVDTACVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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